molecular formula C11H20N2O4 B1451814 (R)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid CAS No. 862372-86-9

(R)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

Cat. No.: B1451814
CAS No.: 862372-86-9
M. Wt: 244.29 g/mol
InChI Key: OSYGMOYBKKZJES-LLVKDONJSA-N
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Description

(R)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H20N2O4 and its molecular weight is 244.29 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

®-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in peptide synthesis. This compound interacts with various enzymes and proteins, facilitating the formation of peptide bonds. It is known to interact with enzymes such as peptidyl transferases, which catalyze the formation of peptide bonds during protein synthesis. The interaction between ®-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid and these enzymes is crucial for the efficient synthesis of peptides, as it helps in stabilizing the transition state and lowering the activation energy required for the reaction .

Cellular Effects

The effects of ®-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in the synthesis of proteins and enzymes, thereby altering the overall metabolic activity of the cell. Additionally, ®-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid can impact cell signaling pathways by interacting with signaling molecules and receptors, leading to changes in cellular responses .

Molecular Mechanism

At the molecular level, ®-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, it has been shown to inhibit certain proteases by binding to their active sites, thereby preventing the cleavage of peptide bonds. Conversely, it can also activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions ultimately lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The stability and degradation of ®-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid in laboratory settings are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture. Long-term studies have shown that ®-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid can have lasting effects on cellular function, particularly in in vitro studies where it has been observed to maintain its activity over extended periods .

Dosage Effects in Animal Models

The effects of ®-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid vary with different dosages in animal models. At low doses, this compound has been shown to have minimal adverse effects and can effectively modulate biochemical pathways. At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for achieving desired outcomes without causing harm .

Metabolic Pathways

®-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into various metabolites. This compound can influence metabolic flux by altering the activity of key enzymes in pathways such as glycolysis and the citric acid cycle. Additionally, it can affect the levels of metabolites, leading to changes in cellular energy production and overall metabolic balance .

Transport and Distribution

The transport and distribution of ®-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization of ®-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution .

Subcellular Localization

The subcellular localization of ®-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various proteins and enzymes involved in cellular processes. The localization of ®-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid can affect its activity, as its interactions with biomolecules are influenced by its subcellular environment .

Properties

IUPAC Name

(3R)-3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-6-4-5-11(12,7-13)8(14)15/h4-7,12H2,1-3H3,(H,14,15)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYGMOYBKKZJES-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@](C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654096
Record name (3R)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862372-86-9
Record name (3R)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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